molecular formula C7H9BrN2O B6272612 (5-bromo-2-methoxypyridin-4-yl)methanamine CAS No. 1256786-26-1

(5-bromo-2-methoxypyridin-4-yl)methanamine

Cat. No.: B6272612
CAS No.: 1256786-26-1
M. Wt: 217.1
InChI Key:
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Description

(5-bromo-2-methoxypyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methoxypyridin-4-yl)methanamine typically involves the bromination of 2-methoxypyridine followed by a substitution reaction to introduce the methanamine group. One common method is the Suzuki cross-coupling reaction , which involves the reaction of 5-bromo-2-methoxypyridine with an amine source under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (5-bromo-2-methoxypyridin-4-yl)methanamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions:

    Suzuki Cross-Coupling Reaction: Utilizes palladium catalysts and boronic acids.

    Nucleophilic Substitution: Common nucleophiles include amines and thiols.

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to biologically active compounds.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxypyridin-4-yl)methanamine in biological systems is not well-documented. its structural features suggest it may interact with enzymes or receptors in a manner similar to other pyridine derivatives. The molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

  • (5-bromo-2-methoxypyridin-3-yl)methanamine
  • (5-bromo-4-methylpyridin-2-yl)methanamine

Uniqueness:

  • Structural Features: The presence of both a bromine atom and a methoxy group on the pyridine ring makes (5-bromo-2-methoxypyridin-4-yl)methanamine unique compared to other pyridine derivatives.
  • Reactivity: The specific positioning of the substituents influences its reactivity and the types of reactions it can undergo.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-bromo-2-methoxypyridin-4-yl)methanamine involves the introduction of a methanamine group onto a 5-bromo-2-methoxypyridine molecule. This can be achieved through a series of reactions that involve the protection and deprotection of functional groups, as well as the use of reagents to introduce the desired amine group.", "Starting Materials": [ "5-bromo-2-methoxypyridine", "Methanol", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Formaldehyde", "Ammonium chloride" ], "Reaction": [ "Step 1: Protection of the pyridine nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.", "Step 2: Methylation of the protected pyridine nitrogen with methyl iodide and sodium hydride.", "Step 3: Deprotection of the methoxymethyl group with hydrochloric acid.", "Step 4: Reduction of the nitro group with sodium borohydride to yield the corresponding amine.", "Step 5: Protection of the amine group with formaldehyde and ammonium chloride to yield the desired (5-bromo-2-methoxypyridin-4-yl)methanamine." ] }

CAS No.

1256786-26-1

Molecular Formula

C7H9BrN2O

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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